Cas no 6498-02-8 (Ethyl 1,2,4-triazine-3-carboxylate)
Ethyl 1,2,4-triazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1,2,4-triazine-3-carboxylate
- DTXSID60502535
- 1,2,4-triazine-3-carboxylic acid ethyl ester
- Ethyl1,2,4-triazine-3-carboxylate
- MFCD10566533
- SCHEMBL16651751
- BSPOWIFCNQWLIQ-UHFFFAOYSA-N
- CS-D0138
- AB56211
- TS-00069
- DB-311366
- 6498-02-8
- SY242551
- AKOS006304082
- ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE
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- MDL: MFCD10566533
- Inchi: 1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3
- InChI Key: BSPOWIFCNQWLIQ-UHFFFAOYSA-N
- SMILES: O(C(C1N=NC=CN=1)=O)CC
Computed Properties
- Exact Mass: 153.053826475g/mol
- Monoisotopic Mass: 153.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 65Ų
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.2±0.1 g/cm3
- Boiling Point: 278.0±23.0 °C at 760 mmHg
- Flash Point: 121.9±22.6 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 1,2,4-triazine-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
Ethyl 1,2,4-triazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 67096-0.25/G |
ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE |
6498-02-8 | 97% | 0.25/G |
$243 | 2022-06-01 | |
| AstaTech | 67096-1/G |
ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE |
6498-02-8 | 97% | 1/G |
$608 | 2022-06-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD263339-100mg |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 100mg |
¥735.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD263339-250mg |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 250mg |
¥1098.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD263339-1g |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 1g |
¥2525.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD263339-5g |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 5g |
¥6909.0 | 2024-04-18 | |
| Ambeed | A297403-100mg |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 100mg |
$84.0 | 2025-04-18 | |
| Ambeed | A297403-250mg |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 250mg |
$139.0 | 2025-04-18 | |
| Ambeed | A297403-1g |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 1g |
$290.0 | 2025-04-18 | |
| Ambeed | A297403-5g |
Ethyl 1,2,4-triazine-3-carboxylate |
6498-02-8 | 95% | 5g |
$860.0 | 2025-04-18 |
Ethyl 1,2,4-triazine-3-carboxylate Suppliers
Ethyl 1,2,4-triazine-3-carboxylate Related Literature
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John E. Macor,William Kuipers,John E. Macor,William Kuipers,Rene J. Lachicotte Chem. Commun. 1998 983
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2. Novel cage compounds from inter- and intra-molecular Diels–Alder reactions of heteroaromatic azadienes and methyl coumalate with cyclo-octa-1,5-dieneIvan Lantos,Peter W. Sheldrake,Andrew S. Wells J. Chem. Soc. Perkin Trans. 1 1990 1887
Additional information on Ethyl 1,2,4-triazine-3-carboxylate
Exploring Ethyl 1,2,4-triazine-3-carboxylate (CAS No. 6498-02-8): Properties, Applications, and Market Insights
Ethyl 1,2,4-triazine-3-carboxylate (CAS No. 6498-02-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound, featuring a triazine core and an ester functional group, serves as a versatile building block in synthetic chemistry. With the growing demand for novel drug candidates and crop protection agents, researchers are increasingly exploring the potential of 1,2,4-triazine derivatives like this ethyl ester.
The molecular structure of Ethyl 1,2,4-triazine-3-carboxylate combines the electron-deficient triazine ring with the reactive carboxylate ester, making it particularly valuable for constructing more complex molecular architectures. Recent studies highlight its role as a precursor in the synthesis of various biologically active compounds, especially in developing new antimicrobial agents and kinase inhibitors. The compound's CAS number 6498-02-8 has become a frequent search term among medicinal chemists looking for innovative heterocyclic scaffolds.
In pharmaceutical applications, Ethyl 1,2,4-triazine-3-carboxylate demonstrates remarkable potential as an intermediate for drug discovery programs. The triazine moiety is known to interact with various biological targets, and the ester group provides an excellent handle for further chemical modifications. Current research trends show particular interest in its use for developing anticancer compounds and central nervous system (CNS) drugs, aligning with the global focus on these therapeutic areas.
The agrochemical sector has also recognized the value of 6498-02-8 as a key intermediate for crop protection chemicals. Triazine derivatives have historically played crucial roles in herbicide development, and this ethyl ester derivative offers new possibilities for creating more selective and environmentally friendly pest control agents. With increasing regulatory pressures on conventional pesticides, researchers are actively investigating novel triazine-based solutions.
From a synthetic chemistry perspective, Ethyl 1,2,4-triazine-3-carboxylate presents interesting reactivity patterns that make it valuable for heterocyclic chemistry and medicinal chemistry applications. The compound can undergo various transformations, including nucleophilic substitutions at different positions of the triazine ring and modifications of the ester functionality. These properties have made CAS 6498-02-8 a subject of numerous scientific publications and patent applications.
The market for 1,2,4-triazine derivatives has shown steady growth, driven by pharmaceutical and agrochemical demands. Suppliers of Ethyl 1,2,4-triazine-3-carboxylate have reported increased inquiries, particularly from research institutions and specialty chemical manufacturers. The compound's price per gram and bulk availability are common search queries, reflecting commercial interest in this chemical building block.
Quality control aspects of 6498-02-8 are crucial for research applications. Analytical methods such as HPLC purity testing and spectroscopic characterization (including NMR and mass spectrometry) are essential for ensuring the compound meets research-grade standards. These quality parameters significantly influence the research outcomes when using this intermediate in synthetic pathways.
Environmental and safety considerations for Ethyl 1,2,4-triazine-3-carboxylate follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper chemical storage conditions and personal protective equipment are recommended when working with this compound. Material safety data sheets (MSDS) for CAS 6498-02-8 provide detailed handling instructions that researchers frequently search for.
Future research directions for 1,2,4-triazine chemistry may explore the development of more sustainable synthetic routes to compounds like Ethyl 1,2,4-triazine-3-carboxylate. Green chemistry approaches, including catalytic methods and solvent optimization, could enhance the synthetic efficiency and reduce the environmental impact of producing this valuable intermediate.
The intellectual property landscape surrounding triazine derivatives continues to evolve, with CAS 6498-02-8 appearing in various patent applications. Companies active in pharmaceutical innovation and agrochemical development are protecting novel synthetic methods and applications of this compound class, indicating its commercial potential.
For researchers considering Ethyl 1,2,4-triazine-3-carboxylate for their projects, understanding its chemical reactivity and synthetic applications is essential. Literature reviews of 6498-02-8 reveal its use in diverse contexts, from medicinal chemistry to materials science, demonstrating the broad utility of this heterocyclic building block.
In conclusion, Ethyl 1,2,4-triazine-3-carboxylate (CAS No. 6498-02-8) represents an important compound at the intersection of drug discovery, agrochemical research, and heterocyclic chemistry. Its unique structural features and versatile reactivity continue to inspire innovative applications across multiple scientific disciplines, making it a compound worth watching in chemical research and development.
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